Cas no 1418117-88-0 (4-(Trimethylsilyl)phenyl Pivalate)

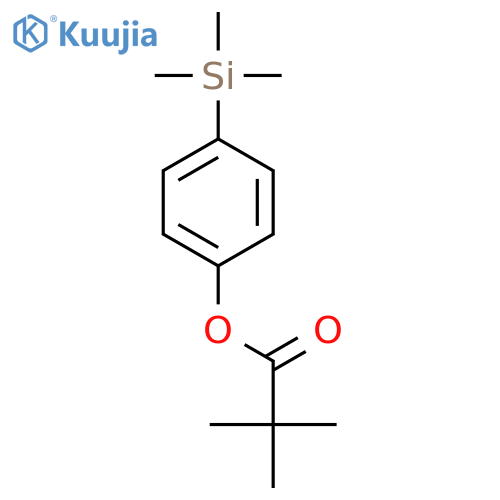

1418117-88-0 structure

商品名:4-(Trimethylsilyl)phenyl Pivalate

CAS番号:1418117-88-0

MF:C14H22O2Si

メガワット:250.40878534317

MDL:MFCD22682787

CID:1057275

PubChem ID:77520160

4-(Trimethylsilyl)phenyl Pivalate 化学的及び物理的性質

名前と識別子

-

- 4-(Trimethylsilyl)phenyl Pivalate

- DB-252898

- 1418117-88-0

- MFCD22682787

- AKOS027256851

- 4-(Trimethylsilyl)phenylPivalate

- SY022244

- CS-0337318

- AC7742

-

- MDL: MFCD22682787

- インチ: InChI=1S/C14H22O2Si/c1-14(2,3)13(15)16-11-7-9-12(10-8-11)17(4,5)6/h7-10H,1-6H3

- InChIKey: JSNXQKSIRPPGSH-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C(=O)OC1=CC=C(C=C1)[Si](C)(C)C

計算された属性

- せいみつぶんしりょう: 250.13900

- どういたいしつりょう: 250.138906475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- PSA: 26.30000

- LogP: 3.18330

4-(Trimethylsilyl)phenyl Pivalate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D255071-5g |

4-(Trimethylsilyl)phenyl Pivalate |

1418117-88-0 | 95% | 5g |

$825 | 2025-02-27 | |

| Apollo Scientific | OR470570-5g |

4-(Trimethylsilyl)phenyl Pivalate |

1418117-88-0 | 5g |

£210.00 | 2023-09-01 | ||

| eNovation Chemicals LLC | D255071-5g |

4-(Trimethylsilyl)phenyl Pivalate |

1418117-88-0 | 95% | 5g |

$825 | 2025-02-28 | |

| Alichem | A019122500-25g |

4-(Trimethylsilyl)phenyl Pivalate |

1418117-88-0 | 95% | 25g |

483.48 USD | 2021-06-16 | |

| eNovation Chemicals LLC | D255071-5g |

4-(Trimethylsilyl)phenyl Pivalate |

1418117-88-0 | 95% | 5g |

$825 | 2024-07-20 |

4-(Trimethylsilyl)phenyl Pivalate 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1418117-88-0 (4-(Trimethylsilyl)phenyl Pivalate) 関連製品

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 506-17-2(cis-Vaccenic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1418117-88-0)4-(Trimethylsilyl)phenyl Pivalate

清らかである:99%

はかる:5g

価格 ($):273.0